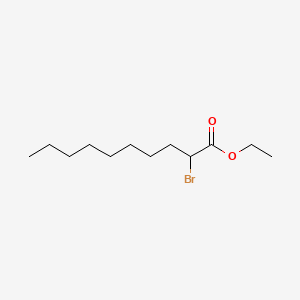

Ethyl 2-bromodecanoate

描述

Ethyl 2-bromodecanoate is an aliphatic brominated ester with the molecular formula C₁₂H₂₃BrO₂ and a molecular weight of 279.21 g/mol. Structurally, it consists of a decanoic acid backbone (10-carbon chain) with a bromine atom substituted at the second carbon (α-position) and an ethyl ester group at the terminal carboxylate. This compound is of interest in organic synthesis due to the reactivity of the α-bromine, which facilitates nucleophilic substitution reactions, making it a precursor for pharmaceuticals, agrochemicals, and surfactants .

属性

IUPAC Name |

ethyl 2-bromodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOXHTJCOQWOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290513 | |

| Record name | Decanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-85-2 | |

| Record name | Decanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-bromodecanoate can be synthesized through the esterification of 2-bromodecanoic acid with ethanol in the presence of an acidic catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the selective bromination of decanoic acid to form 2-bromodecanoic acid, followed by esterification with ethanol. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the α-position participates in nucleophilic substitution (SN1/SN2) under varying conditions:

Example :

In DMSO, ethyl 2-bromodecanoate reacts with sodium iodide to yield ethyl 2-iododecanoate via SN2, with bromide as the leaving group .

Radical Reactions

The compound undergoes bromine atom-transfer radical addition (ATRA) in radical-initiated systems:

| Reaction | Initiator | Solvent | Product | Yield |

|---|---|---|---|---|

| ATRA with alkenes | Triethylborane (Et₃B) | Water or polar solvents | Ethyl 4-bromodecanoate (from 1-octene) | ~47% |

Mechanism :

-

Et₃B generates radicals that abstract bromine, forming a carbon-centered radical.

Hydrolysis and Saponification

Hydrolysis of the ester and bromide groups occurs under acidic or basic conditions:

| Condition | Reagents | Primary Product | Secondary Product |

|---|---|---|---|

| Acidic (HCl) | H₂O, H⁺ | 2-Bromodecanoic acid | Ethanol |

| Basic (NaOH) | H₂O, OH⁻ | Sodium 2-bromodecanoate | Ethanol |

Note : Basic conditions may also lead to elimination if heated .

Elimination Reactions

Dehydrohalogenation forms α,β-unsaturated esters under basic conditions:

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| KOH | Ethanol | Reflux | Ethyl 2-decenoate + HBr |

Regioselectivity : Follows Zaitsev’s rule, favoring more substituted alkenes .

Reduction and Oxidation

| Reaction | Reagents | Product |

|---|---|---|

| Reduction | LiAlH₄ | 2-Bromodecan-1-ol |

| Oxidation | KMnO₄, H⁺ | 2-Bromodecanoic acid |

Limitation : Over-reduction may occur, converting bromide to alkane.

Cross-Coupling Reactions

The bromide serves as an electrophile in metal-catalyzed couplings:

| Reaction | Catalyst | Partner | Product |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Arylboronic acid | Ethyl 2-aryldecanoate |

| Grignard | Mg | RMgX | Ethyl 2-alkyldecanoate |

Example : With phenylboronic acid, ethyl 2-phenyldecanoate forms via Suzuki coupling .

Key Mechanistic Insights:

科学研究应用

Chemical Properties and Structure

Ethyl 2-bromodecanoate is characterized by the presence of a bromine atom attached to the second carbon of a decanoate chain. Its molecular formula is and it has a molecular weight of approximately 263.23 g/mol. The compound is typically used as a reagent in organic synthesis due to its reactivity, particularly in nucleophilic substitution reactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through nucleophilic substitutions, where the bromine atom can be replaced by other functional groups. This property makes it valuable for creating complex molecules in pharmaceutical chemistry.

Case Study: Synthesis of Bioactive Compounds

In one study, this compound was used to synthesize bioactive compounds that exhibited significant antibacterial activity. The compound was reacted with different nucleophiles to create a library of derivatives, which were then screened for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives showed enhanced efficacy compared to the parent compound .

Polymer Chemistry

This compound is widely recognized for its role as an initiator in polymerization processes, particularly in Atom Transfer Radical Polymerization (ATRP). This method allows for the controlled synthesis of polymers with specific architectures and functionalities.

Applications in Polymer Synthesis

- Initiator for ATRP : this compound acts as an initiator that generates polymers with an ethyl end group, enabling the design of tailored polymeric materials for various applications .

- Synthesis of Cationic Polymers : In research focused on antimicrobial polymers, this compound was employed to initiate the polymerization of cationic monomers. The resulting polymers demonstrated significant antimicrobial activity, making them potential candidates for medical applications .

Medicinal Chemistry

The compound has also been explored for its potential applications in medicinal chemistry. Its ability to modify biological molecules opens avenues for drug development.

Example: Antimicrobial Agents

Research has shown that derivatives synthesized from this compound exhibit promising activity against resistant bacterial strains. By modifying the alkyl chain length and functional groups, researchers have been able to enhance the selectivity and potency of these compounds against specific pathogens .

Cosmetic Applications

In cosmetic formulation, this compound can be utilized as an emulsifier or stabilizing agent due to its surfactant properties. It helps improve the texture and stability of creams and lotions.

Study on Cosmetic Formulations

A recent study evaluated the incorporation of this compound into various cosmetic formulations. The results indicated that it contributed to improved emulsion stability and enhanced sensory attributes, such as spreadability and skin feel .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for bioactive compounds | Enhanced antibacterial activity |

| Polymer Chemistry | ATRP initiator | Controlled polymer synthesis |

| Medicinal Chemistry | Development of antimicrobial agents | Potent against resistant bacterial strains |

| Cosmetic Applications | Emulsifier and stabilizer | Improved formulation stability and sensory feel |

作用机制

The mechanism of action of ethyl 2-bromodecanoate involves its participation in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

相似化合物的比较

Key Findings :

- Longer chains (e.g., C16 in 2e) reduce volatility and solubility in polar solvents but enhance lipid compatibility .

Ester Group Variation

The nature of the ester group impacts synthetic yield and stability:

Key Findings :

- Bulky ester groups (e.g., tert-butyl) reduce synthetic efficiency but may improve thermal stability.

- Benzhydryl esters exhibit exceptional yields (>98%), likely due to favorable reaction kinetics .

Aromatic vs Aliphatic Bromoesters

Aromatic bromoesters, such as ethyl 2-(4-bromophenyl)-2-oxoacetate (C₁₀H₉BrO₃, MW 257.08), differ in electronic and steric properties:

Data Tables

Table 2: Hazard Comparison

| Compound | Volatility | Primary Hazards | Recommended Controls |

|---|---|---|---|

| This compound | Low | Skin/eye irritation | PPE, ventilation |

| Ethyl bromoacetate | High | Acute toxicity, corrosion | Automated transfer systems |

生物活性

Ethyl 2-bromodecanoate (C12H23BrO2) is an organic compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into the synthesis, chemical behavior, and notable biological activities of this compound, supported by data tables and relevant case studies.

This compound is characterized by its molecular weight of 279.22 g/mol and is primarily synthesized through the esterification of 2-bromodecanoic acid with ethanol, often in the presence of an acidic catalyst. This reaction is typically conducted under reflux conditions to enhance yield and purity .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Bromination of decanoic acid to form 2-bromodecanoic acid. |

| 2 | Esterification with ethanol under reflux conditions. |

Biological Activities

This compound exhibits a range of biological activities, primarily due to its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing for the formation of various biologically active derivatives.

The compound's mechanism involves nucleophilic attacks on the carbon atom bonded to the bromine, leading to the formation of new compounds that can interact with biological systems. This property makes it a valuable intermediate in organic synthesis, particularly in medicinal chemistry.

Case Studies on Biological Activity

-

Antimicrobial Activity :

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions . -

Enzyme Inhibition :

This compound has been evaluated for its potential as an enzyme inhibitor. Research indicated that it could inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders . -

Toxicological Studies :

Toxicity assays conducted on model organisms revealed that while this compound showed promising biological activity, it also exhibited cytotoxic effects at higher concentrations. This duality highlights the importance of dosage in therapeutic applications .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as ethyl 2-bromobutyrate and ethyl 2-bromohexanoate. The longer carbon chain in this compound influences its physical properties, including solubility and boiling point, which can affect its reactivity and biological interactions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Activity |

|---|---|---|---|

| This compound | C12H23BrO2 | 279.22 | Antimicrobial, enzyme inhibition |

| Ethyl 2-bromobutyrate | C6H11BrO2 | 189.06 | Antimicrobial |

| Ethyl 2-bromohexanoate | C8H15BrO2 | 219.12 | Antimicrobial |

常见问题

Q. How can researchers ensure reproducibility when sharing this compound data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。